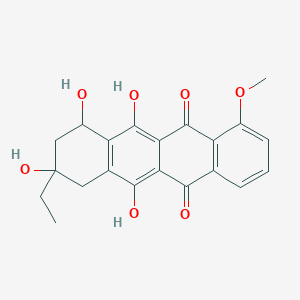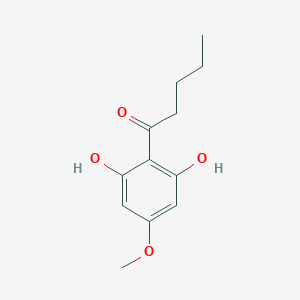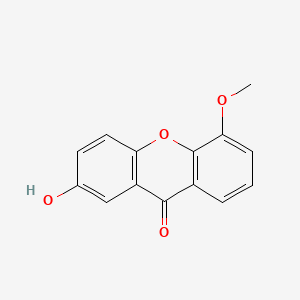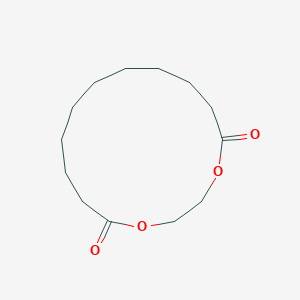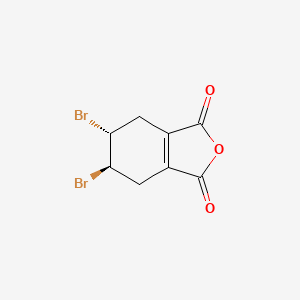
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione is a brominated organic compound with a unique structure that includes a tetrahydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione typically involves the bromination of a suitable precursor. One common method involves the bromination of 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding hydro derivatives.
Oxidation: Formation of oxygenated derivatives with additional functional groups.
Applications De Recherche Scientifique
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6R)-5,6-Dichloro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
(5R,6R)-5,6-Diiodo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with iodine atoms instead of bromine.
(5R,6R)-5,6-Difluoro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione imparts unique reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
65322-34-1 |
|---|---|
Formule moléculaire |
C8H6Br2O3 |
Poids moléculaire |
309.94 g/mol |
Nom IUPAC |
(5R,6R)-5,6-dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h5-6H,1-2H2/t5-,6-/m1/s1 |
Clé InChI |
YROMNSSYNNDXIF-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC2=C1C(=O)OC2=O)Br)Br |
SMILES canonique |
C1C(C(CC2=C1C(=O)OC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


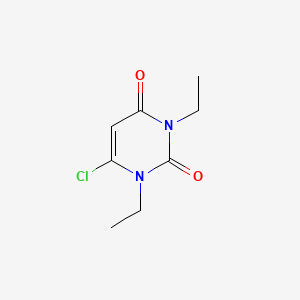
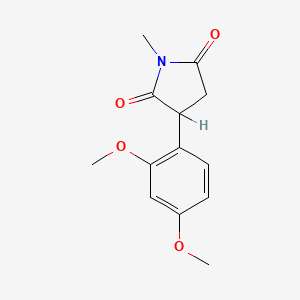
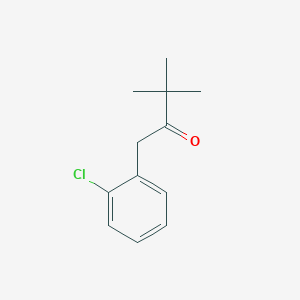
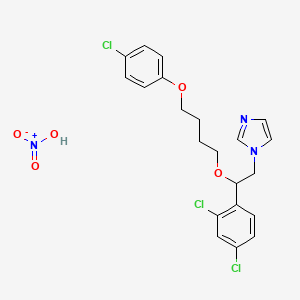
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
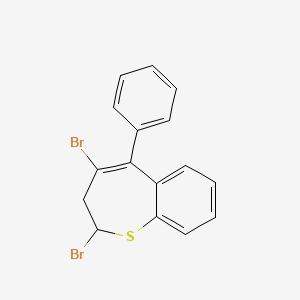
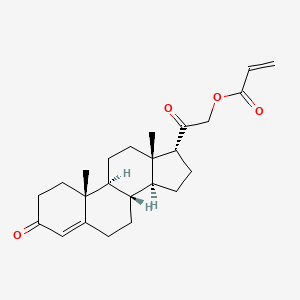
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
